molecular formula C27H30N6O3 B14099500 8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione

8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione

Cat. No.: B14099500
M. Wt: 486.6 g/mol
InChI Key: BFLNGCVHSAEQMZ-UHFFFAOYSA-N
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Description

8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a benzylpiperazine moiety attached to a purine core, which is further substituted with phenacyl and dimethyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through the condensation of appropriate amines and aldehydes, followed by cyclization reactions.

    Introduction of the Benzylpiperazine Moiety: The benzylpiperazine group is introduced through nucleophilic substitution reactions, where a suitable benzyl halide reacts with piperazine.

    Attachment of the Phenacyl Group: The phenacyl group is attached via Friedel-Crafts acylation, using phenacyl chloride and a Lewis acid catalyst.

    Final Modifications: The final steps involve methylation reactions to introduce the dimethyl groups on the purine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzylpiperazine derivatives.

Scientific Research Applications

8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Pharmacology: It is used to investigate the binding affinity and activity at various receptors, including dopamine and serotonin receptors.

    Biochemistry: The compound serves as a tool to study enzyme inhibition and protein-ligand interactions.

    Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a precursor in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione involves its interaction with specific molecular targets, such as receptors and enzymes. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, modulating their activity. The purine core may inhibit certain enzymes by mimicking natural substrates, thereby blocking their activity. The phenacyl group enhances the compound’s ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    8-[(4-Benzylpiperazin-1-yl)methyl]-3-(2-chlorophenyl)-7-hydroxy-chromen-4-one: This compound shares the benzylpiperazine moiety but differs in the core structure, which is a chromenone instead of a purine.

    4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride: Similar in having a piperazine moiety, but with a benzoic acid core.

Uniqueness

8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione is unique due to its combination of a purine core with a benzylpiperazine and phenacyl groups. This unique structure imparts distinct pharmacological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C27H30N6O3

Molecular Weight

486.6 g/mol

IUPAC Name

8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione

InChI

InChI=1S/C27H30N6O3/c1-29-25-24(26(35)30(2)27(29)36)33(18-22(34)21-11-7-4-8-12-21)23(28-25)19-32-15-13-31(14-16-32)17-20-9-5-3-6-10-20/h3-12H,13-19H2,1-2H3

InChI Key

BFLNGCVHSAEQMZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)CC4=CC=CC=C4)CC(=O)C5=CC=CC=C5

Origin of Product

United States

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